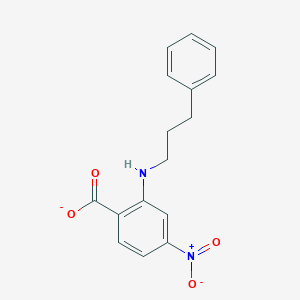

4-Nitro-2-(3-phenylpropylamino)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

158913-21-4 |

|---|---|

Molecular Formula |

C16H15N2O4- |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

4-nitro-2-(3-phenylpropylamino)benzoate |

InChI |

InChI=1S/C16H16N2O4/c19-16(20)14-9-8-13(18(21)22)11-15(14)17-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,17H,4,7,10H2,(H,19,20)/p-1 |

InChI Key |

OTSBHGGBOIOBCD-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)[O-] |

Other CAS No. |

158913-21-4 |

Synonyms |

4-nitro-2-(3-phenylpropylamino)benzoate 4-NPPB |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Nitro 2 3 Phenylpropylamino Benzoate and Analogs

Retrosynthetic Analysis of the 4-Nitro-2-(3-phenylpropylamino)benzoate Core Structure

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in This process involves breaking key chemical bonds and converting functional groups to simplify the structure.

For this compound, two primary bond disconnections are considered: the ester linkage (C-O) and the amine C-N bond.

Disconnection of the Amine C-N Bond: A logical primary disconnection is the bond between the nitrogen of the amino group and the aromatic ring. This leads to two key precursors: a 2-substituted-4-nitrobenzoate and 3-phenylpropylamine (B116678). This is a common strategy, as the electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). The synthetic equivalents for this approach would be an ester of 2-halo-4-nitrobenzoic acid (e.g., methyl 2-chloro-4-nitrobenzoate) and 3-phenylpropylamine.

Disconnection of the Ester Bond: An alternative disconnection breaks the ester bond. This suggests a final esterification step between 4-nitro-2-(3-phenylpropylamino)benzoic acid and a suitable alcohol. While feasible, this route requires the synthesis of the substituted benzoic acid precursor, which would itself be prepared via the C-N bond formation strategy mentioned above.

Based on the reliability and prevalence of nucleophilic aromatic substitution on activated rings, the first disconnection strategy is often preferred. This identifies the primary building blocks as a suitably functionalized 4-nitrobenzoic acid derivative and 3-phenylpropylamine.

Chemical Reaction Pathways for Constructing the Benzoate (B1203000) Moiety with Amino Substituents

The construction of the substituted benzoate core is a critical phase of the synthesis. This can be achieved through various esterification and amidation routes, often starting from modified nitrobenzoic acid scaffolds.

Esterification: The Fischer esterification is a classical and widely used method for converting carboxylic acids into esters by reacting them with an alcohol in the presence of an acid catalyst. researchgate.netlibretexts.org For instance, if the synthesis proceeds through a carboxylic acid intermediate like 2-amino-4-nitrobenzoic acid, it can be esterified with an alcohol (e.g., methanol (B129727) or ethanol) using a strong acid catalyst such as sulfuric acid (H₂SO₄). bond.edu.auacs.org The reaction is typically performed under reflux conditions. bond.edu.au Because the substrate contains a basic amino group, a stoichiometric amount of acid may be required to both protonate the amine and catalyze the esterification. researchgate.net

Amidation: While the target molecule is an ester, the synthesis of analogs may involve amide bond formation. Direct amidation of carboxylic acids with amines is a challenging reaction due to the formation of stable ammonium (B1175870) carboxylate salts. rsc.org However, methods using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the formation of an amide bond between a carboxylic acid (e.g., 4-nitrobenzoic acid) and an amine (e.g., 2-aminobenzoic acid). Alternatively, catalytic methods using reagents like titanium tetrafluoride (TiF₄) have been developed for the direct amidation of carboxylic acids. rsc.org

Table 1: Representative Conditions for Fischer Esterification

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| p-Aminobenzoic acid | Ethanol | H₂SO₄ (conc.) | Reflux, 60-75 min | Not specified |

| 4-Amino-3-nitrobenzoic acid | Methanol | H₂SO₄ (conc.) | Reflux, 1 hour | Workable yield |

This is an interactive table based on data from analogous reactions. libretexts.orgbond.edu.aunih.gov

A more efficient synthetic strategy often begins with a commercially available, appropriately substituted nitrobenzoic acid. For the synthesis of this compound, a suitable starting material is 2-chloro-4-nitrobenzoic acid or 2-fluoro-4-nitrobenzoic acid. These compounds possess a leaving group (halide) at the 2-position, which is activated for nucleophilic substitution by the para-nitro group.

The synthesis would typically proceed as follows:

Esterification: The starting 2-halo-4-nitrobenzoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) via Fischer esterification.

Nucleophilic Aromatic Substitution (SNAr): The resulting ester is then reacted with the desired amine side chain, which will be discussed in the following section.

This approach avoids potential side reactions that could occur if the amination step were performed before esterification.

Introduction and Functionalization of the 3-Phenylpropylamino Side Chain

The final key step in the proposed synthesis is the covalent attachment of the 3-phenylpropylamino side chain to the benzoate core. This is typically achieved through amination reactions on a suitable benzoate derivative, using a pre-synthesized phenylpropylamine precursor.

The most direct method for forming the C-N bond in the target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the attack of a nucleophile (the amine) on an aromatic ring that is substituted with a good leaving group and activated by strong electron-withdrawing groups.

In this case, an ester of 2-halo-4-nitrobenzoic acid serves as the electrophilic substrate. The nitro group at the 4-position strongly activates the halide at the 2-position for displacement by a nucleophile. The reaction with 3-phenylpropylamine, typically in the presence of a base (like potassium carbonate or triethylamine) and a polar aprotic solvent (such as DMF or DMSO) at elevated temperatures, would yield the desired this compound.

The nucleophile, 3-phenylpropylamine, is a primary amine that can be synthesized through several established methods. wikipedia.org

Gabriel Synthesis: This is a classic and reliable method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation that can occur in direct alkylation of ammonia (B1221849). wikipedia.orgbyjus.com The synthesis starts with the N-alkylation of potassium phthalimide (B116566) with 1-chloro- or 1-bromo-3-phenylpropane. libretexts.org The resulting N-(3-phenylpropyl)phthalimide is then cleaved, typically by reacting it with hydrazine (B178648) (the Ing-Manske procedure), to release the free primary amine, 3-phenylpropylamine, and a phthalhydrazide (B32825) precipitate. nrochemistry.comgoogle.com

Table 2: Example of Gabriel Synthesis for Primary Amine

| Alkyl Halide | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 1-Chloro-3-phenylpropane | 1. Potassium phthalimide, DMF | 1. 90-100 °C | 3-Phenylpropylamine | High |

This is an interactive table based on data from analogous reactions. google.com

Other Synthetic Routes:

Reduction of Nitriles: 3-Phenylpropionitrile can be reduced to 3-phenylpropylamine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reductive Amination: While typically used for secondary and tertiary amines, primary amines can be synthesized via reductive amination of aldehydes with ammonia. stackexchange.comorganic-chemistry.orgwikipedia.org In this context, 3-phenylpropanal (B7769412) could be reacted with ammonia and a reducing agent. However, controlling selectivity can be challenging.

Derivatization of the phenylpropylamine precursor allows for the synthesis of various analogs. For example, starting with substituted cinnamic acids or phenylpropionic acids, one can generate a range of 3-phenylpropylamine derivatives with different substituents on the phenyl ring.

Advanced Synthetic Approaches and Sustainable Chemistry in this compound Synthesis

The synthesis of specialized aromatic compounds like this compound is increasingly guided by the principles of sustainable and green chemistry. These advanced approaches prioritize efficiency, safety, and minimal environmental impact over traditional synthetic routes. Key areas of innovation include the adoption of continuous flow chemistry, the development of greener N-alkylation techniques, and the application of novel catalytic systems. These methodologies aim to reduce hazardous waste, minimize energy consumption, and enhance reaction safety and scalability.

Continuous Flow Chemistry for Enhanced Safety and Efficiency

Continuous flow technology represents a significant advancement over traditional batch processing, particularly for reactions involving potentially hazardous materials like nitroaromatic compounds. europa.eu Flow chemistry offers superior control over reaction parameters such as temperature and pressure, enhanced heat and mass transfer, and improved safety by minimizing the volume of reactive intermediates at any given time. europa.eunih.gov

Nitration reactions, often a key step in synthesizing precursors for the target molecule, are notoriously exothermic and can pose significant safety risks in large-scale batch reactors. beilstein-journals.org The application of flow chemistry allows for the safe execution of such reactions, achieving high conversion rates and selectivity under controlled conditions. ewadirect.com For instance, studies on related nitroaromatic compounds have demonstrated the successful transition from batch to continuous flow processes, resulting in dramatically reduced reaction times and improved process control. nih.govnih.gov A proof-of-concept study on the reaction of p-nitrobenzoic acid in a continuous flow reactor achieved up to 95% conversion in just 11 minutes, highlighting the efficiency of this technology. nih.gov This approach could be directly applicable to the synthesis of the nitrobenzoic acid core of the target molecule.

Table 1: Comparison of Batch vs. Flow Synthesis for Reactions Involving Nitroaromatic Compounds

| Feature | Batch Processing | Continuous Flow Processing | Advantages of Flow |

| Reaction Time | Often hours | Typically minutes nih.gov | Drastic reduction in process time |

| Safety | Higher risk due to large volumes of hazardous reagents and poor heat dissipation ewadirect.com | Inherently safer due to small reactor volumes and superior heat exchange europa.eu | Minimized risk of thermal runaway |

| Scalability | "Scaling up" is complex and can alter reaction dynamics | "Scaling out" by parallelizing reactors is more straightforward nih.gov | Predictable and linear scalability |

| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and mixing nih.gov | Higher reproducibility and product consistency |

| Yield/Conversion | Variable | Often higher due to optimized conditions ewadirect.com | Improved efficiency and resource utilization |

Green N-Alkylation Strategies

The formation of the C-N bond via N-alkylation is a critical step in the synthesis of this compound. Traditional methods often rely on harsh conditions and toxic alkylating agents. Modern sustainable approaches seek to replace these with more environmentally benign alternatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times while reducing energy consumption. ajrconline.orgresearchgate.net Catalyst-free, microwave-assisted amination of chloro-nitrobenzoic acids with various amines has been achieved in high yields (up to >99%) within 5-30 minutes, demonstrating a mild and efficient alternative. elsevierpure.com Furthermore, microwave-promoted N-alkylation of aromatic amines has been successfully performed in water, eliminating the need for organic solvents and catalysts. rsc.org

One-Pot Reductive Amination: A highly efficient and atom-economical approach is the one-pot reductive amination (or alkylation) of nitroarenes. nih.govnih.gov This method combines the reduction of the nitro group to an amine and the subsequent N-alkylation with a carbonyl compound (an aldehyde or ketone) into a single synthetic operation. researchgate.net A particularly green variation utilizes a simple zinc dust and acetic acid system in methanol to achieve reductive mono-N-alkylation, avoiding hazardous reagents and complex workups. nih.gov This strategy is attractive as it reduces the number of synthetic steps, minimizes waste, and offers high yields. nih.govresearchgate.net

Benign Solvents and Catalysts: The choice of solvent is a key consideration in green chemistry. Efforts are focused on replacing traditional dipolar aprotic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) or even water. nih.govrsc.org Nucleophilic aromatic substitution (SNAr) reactions, relevant to the synthesis of the target molecule's precursor, have been successfully carried out in water with the aid of benign polymeric additives, showcasing high functional group tolerance under mild conditions. rsc.org Additionally, the development of transition-metal catalysts, particularly those based on ruthenium and iridium, enables the use of alcohols as alkylating agents in a "borrowing hydrogen" methodology, producing only water as a byproduct. acs.orgrsc.org

Table 2: Overview of Sustainable N-Alkylation Methodologies

| Method | Key Reagents/Conditions | Primary Advantages |

| Microwave-Assisted N-Alkylation | Microwave irradiation; water as solvent rsc.org | Rapid heating, reduced reaction times, catalyst-free, use of green solvent. ajrconline.orgrsc.org |

| One-Pot Reductive Alkylation | Nitroarene, carbonyl compound, Zn/HOAc nih.gov | High atom economy, fewer synthetic steps, mild conditions, cost-effective. nih.govresearchgate.net |

| Catalytic N-Alkylation with Alcohols | Ru or Ir complexes, primary alcohol acs.orgrsc.org | Use of benign alkylating agents, water is the only byproduct, high selectivity. organic-chemistry.org |

| SNAr in Green Solvents | PEG-400 or HPMC in water nih.govrsc.org | Avoidance of toxic dipolar aprotic solvents, mild conditions, excellent yields. nih.govrsc.org |

By integrating these advanced synthetic strategies, the production of this compound and its analogs can be achieved in a manner that is not only efficient and high-yielding but also significantly safer and more environmentally sustainable.

Structure Activity Relationship Sar Elucidation for 4 Nitro 2 3 Phenylpropylamino Benzoate Derivatives

General Principles of SAR in Arylaminobenzoate Compounds

Arylaminobenzoates, a class of compounds to which NPPB belongs, are recognized as modulators of ion channels. The general SAR principles for this class often revolve around the electronic and steric properties of the substituents on both aromatic rings and the nature of the linker. The anthranilic acid core, a 2-aminobenzoic acid structure, is a common scaffold. The acidity of the carboxylic acid and the nature of the amine substituent are critical determinants of activity. For instance, the NH moiety of the anthranilic acid is considered essential for the activity of fenamates, a related class of N-aryl anthranilic acids; its replacement with groups like O, CH2, or S significantly diminishes their anti-inflammatory activity. Furthermore, the position of the carboxylic acid group is crucial, with 2-aminobenzoic acid derivatives showing activity while 3- or 4-aminobenzoic acid analogs are often inactive.

Substituent Effects on Biological Activity: The Nitro Group's Influence

The nitro group at the 4-position of the benzoate (B1203000) ring in NPPB plays a pivotal role in its inhibitory activity. This strong electron-withdrawing group significantly influences the electronic distribution of the aromatic ring, which can enhance binding affinity to the target protein.

Research on NPPB analogs has demonstrated the critical importance of this nitro group. In a study investigating the effects of NPPB and its derivatives on cytoplasmic streaming in the alga Nitella hookeri, the removal of the nitro group resulted in a dramatic decrease in inhibitory potency. nih.gov While NPPB exhibited an IC50 value of 24 µmol/L, its analog lacking the nitro group, 2-(3-phenylpropylamino)benzoate, had an IC50 of 455 µmol/L, indicating a nearly 19-fold reduction in activity. nih.gov This highlights the substantial contribution of the nitro group to the molecule's biological function, likely through favorable interactions within the binding site of the target chloride channel.

| Compound | Modification | IC50 (µmol/L) |

|---|---|---|

| 4-Nitro-2-(3-phenylpropylamino)benzoate (NPPB) | - | 24 |

| 2-(3-phenylpropylamino)benzoate | Removal of the 4-nitro group | 455 |

Structural Determinants of the Benzoate Ring for Target Interaction

The benzoate ring of NPPB serves as a crucial anchor for interaction with its biological target. The substitution pattern on this ring dictates the molecule's electronic properties and spatial arrangement, both of which are critical for effective binding.

As established, the 4-nitro substituent is a key determinant of activity. While systematic studies on other substituents at this position for NPPB are limited, research on the broader class of N-aryl-anthranilic acids suggests that the nature and position of substituents can lead to conflicting results depending on the specific biological assay. However, for chloride channel blockade, electron-withdrawing groups in the para position of the anthranilic acid ring are generally favored.

Conformational and Steric Contributions of the 3-Phenylpropylamino Chain

The 3-phenylpropylamino chain provides both conformational flexibility and crucial steric bulk that are essential for the biological activity of NPPB. This side chain is thought to interact with a hydrophobic pocket within the target protein.

The terminal phenyl group of the 3-phenylpropylamino chain is a critical feature for the high potency of NPPB. Its removal leads to a significant loss of activity. The same study that highlighted the importance of the nitro group also demonstrated the contribution of the phenyl moiety. An analog of NPPB where the phenyl group was removed, 4-Nitro-2-(propylamino)benzoate, exhibited a drastically reduced inhibitory effect, with an IC50 of 6.4 mmol/L. nih.gov This represents a 267-fold decrease in potency compared to NPPB, underscoring the vital role of the phenyl group in anchoring the molecule within the binding site, likely through hydrophobic and/or pi-stacking interactions.

| Compound | Modification | IC50 (mmol/L) |

|---|---|---|

| This compound (NPPB) | - | 0.024 |

| 4-Nitro-2-(propylamino)benzoate | Removal of the phenyl group | 6.4 |

The three-carbon alkyl chain of the 3-phenylpropylamino group provides optimal spacing and flexibility for the terminal phenyl ring to engage with its binding pocket. Studies on NPPB analogs have shown that the length of this linker is important. Interestingly, the introduction of an extra carbon atom or a double bond within the aliphatic chain did not significantly alter the inhibitory activity on cytoplasmic streaming in Nitella hookeri. nih.gov This suggests that while the presence of the linker is crucial, there is some tolerance for minor modifications in its length and saturation. However, significant deviations from the three-carbon chain are likely to be detrimental to activity.

Comparative SAR Analysis with Structurally Related Chemical Probes and Modulators

The SAR of NPPB can be further understood by comparing it with other structurally related chloride channel blockers, such as those from the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), which also possess an N-aryl-anthranilic acid scaffold.

Diphenylamine-2-carboxylate (DPC): DPC is another classic chloride channel blocker with a simpler structure, consisting of two phenyl rings linked by an amine and a carboxylic acid group on one of the rings. Compared to NPPB, DPC lacks the nitro group and the propyl linker. This simpler structure generally results in lower potency and selectivity compared to more substituted analogs like NPPB.

9-Anthracenecarboxylic acid (9-AC): While not an arylaminobenzoate, 9-AC is another widely used chloride channel blocker. Its rigid, polycyclic aromatic structure is fundamentally different from the more flexible structure of NPPB. This structural difference likely leads to a different binding mode and mechanism of action.

The development of highly potent and selective chloride channel inhibitors, such as the CLC-2 inhibitor AK-42, which was developed from the fenamate mefenamic acid, further highlights key SAR principles. Systematic modifications in the development of AK-42 demonstrated that specific substitutions on both aromatic rings are crucial for achieving high potency and selectivity, reinforcing the principles observed in the SAR of NPPB.

Mechanistic Investigations of 4 Nitro 2 3 Phenylpropylamino Benzoate at Biological Interfaces

Molecular Target Profiling and Ligand-Receptor Interactions

The compound 4-Nitro-2-(3-phenylpropylamino)benzoate engages with multiple biological targets, leading to a range of functional outcomes. Its activity has been characterized at the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the G protein-coupled receptor 35 (GPR35), and the Photosystem II (PSII) complex in photosynthetic organisms.

NPPB is recognized as a potentiator of the CFTR channel, a protein crucial for ion and water transport across epithelial cell membranes. nih.govnih.gov Its interaction with CFTR is complex, involving modulation of the channel's gating activity and demonstrating synergistic effects with other clinical modulators.

This compound enhances the open probability (Po) of the CFTR channel through a unique dual mechanism. acs.org Unlike other potentiators that primarily favor the open channel configuration, NPPB modulates the stability of the gating transition state. acs.org This action increases both the rate of channel opening and the slow rate of nonhydrolytic closure. acs.org Due to CFTR's cyclic gating mechanism, the net result is a stimulation of Po. acs.org

Evidence suggests that this compound binds to at least one site on the CFTR protein that is distinct from that of other potentiators like ivacaftor (B1684365) (VX-770). nih.govnih.gov This is supported by the observation of pharmacological synergism when both compounds are applied together. nih.gov When the G551D-CFTR mutant channel is maximally potentiated by ivacaftor, the subsequent addition of NPPB leads to a further increase in channel activity. nih.govnih.gov

Quantitative analysis indicates this synergism arises from a dependent mechanism involving two separate binding sites rather than independent actions. nih.govnih.gov Further supporting the distinct binding site hypothesis, the two potentiators have opposing effects on the "locked-open" time of a hydrolysis-deficient CFTR mutant (K1250A); NPPB shortens this time, whereas ivacaftor prolongs it. nih.gov The effectiveness of NPPB is also greatly diminished in a mutant where the second nucleotide-binding domain (NBD2) is removed, an effect not observed with ivacaftor. nih.gov

This compound has been shown to potentiate both wild-type (WT) and various mutant forms of the CFTR channel, although its efficacy and the nature of its effects can vary. It is considered one of the most efficacious potentiators for the common ΔF508 CFTR mutation, which impairs both protein folding and channel gating. acs.org

The compound also effectively increases the activity of the nonhydrolytic G551D-CFTR mutant, which is the third most common disease-causing mutation. nih.govnih.gov The potentiation of WT-CFTR by NPPB is influenced by ATP concentrations; at low ATP levels (e.g., 100 µM), the blocking effects of the drug can outweigh its potentiating effects, resulting in a net decrease in current. nih.gov

| CFTR Variant | Observed Effect | Mechanistic Detail | Reference |

|---|---|---|---|

| Wild-Type (WT) | Potentiation (ATP-dependent) | Enhances Po by modulating gating transition state and slowing ATP hydrolysis. At low ATP, blocking effect can dominate. | nih.govacs.org |

| ΔF508 | Highly efficacious potentiation | Stimulates Po, helping to overcome the gating defect associated with this mutation. | acs.org |

| G551D | Potentiation | Increases channel activity despite the mutation impairing ATP hydrolysis. Shows synergy with ivacaftor. | nih.govnih.gov |

| K1250A (hydrolysis-deficient) | Shortens locked-open time | Contrasts with ivacaftor, which prolongs the open time, suggesting a different binding site/mechanism. | nih.gov |

| ΔNBD2 | Greatly diminished effectiveness | Suggests the importance of the second nucleotide-binding domain for the compound's potentiation mechanism. | nih.gov |

Beyond its role as an ion channel modulator, this compound has been identified as an agonist for the G Protein-Coupled Receptor 35 (GPR35). ontosight.aibiorxiv.org GPR35 is an orphan receptor expressed in immune cells and the gastrointestinal tract, where it is implicated in both pro- and anti-inflammatory pathways. ontosight.aibiorxiv.org

The compound's activity at GPR35 shows species-specific differences. It is notably less potent at rat and mouse orthologs of the receptor compared to the human version, which can limit its utility in certain preclinical studies. ontosight.ai Despite this, its identification as a GPR35 ligand has been a valuable contribution to the pharmacological toolkit for studying this receptor. ontosight.aibiorxiv.org Studies have shown that the GPR35-mediated effects of the compound, such as promoting wound repair in mouse colon epithelial cells, can be blocked by GPR35 antagonists. ontosight.ai

In photosynthetic organisms, this compound acts as an inhibitor of Photosystem II (PSII), effectively functioning as a herbicide. nih.govacs.org It inhibits photosynthetic oxygen evolution in isolated thylakoid membranes with an inhibitory constant (Ki) of approximately 2 µM at pH 6. nih.govacs.org

The site of inhibition has been localized specifically to PSII. nih.govacs.org Further investigations using fluorescence induction kinetics and thermoluminescence suggest that the compound binds to the QB binding site on the D1 protein subunit of the PSII reaction center. nih.govacs.org This binding action is similar to that of the well-known herbicide DCMU (diuron). acs.org By competing with the native plastoquinone (B1678516) for this site, the compound blocks the photosynthetic electron transport chain, preventing the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). acs.org Molecular modeling has been used to fit the compound into the QB binding site to identify potential molecular interactions with the surrounding amino acid residues. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Biological Process Inhibited | Photosynthetic Oxygen Evolution | nih.gov |

| Molecular Target | Photosystem II (PSII) | nih.govacs.org |

| Specific Binding Site | QB binding site on the D1 protein | nih.govacs.org |

| Mechanism of Action | Blocks electron transport from QA to QB | acs.org |

| Inhibitory Constant (Ki) | ~2 µM (at pH 6) | nih.govacs.org |

| Comparable Herbicide | DCMU (Diuron) | acs.org |

Other Identified Enzyme or Ion Channel Modulations

This compound (NPPB) is widely recognized as a blocker of chloride channels (ClC). nih.govnih.gov Its interactions with biological systems, however, extend to a variety of other ion channels, demonstrating a complex modulation profile. Detailed electrophysiological studies have revealed that NPPB's effects are not confined to a single channel type, influencing calcium and potassium channels as well.

In airway epithelial cells, NPPB modifies the gating of calcium-dependent chloride channels. ahajournals.org It induces a concentration-dependent shift in the voltage-gating of the channel, requiring more negative holding potentials to achieve a given open probability. ahajournals.org At a concentration of 50 µM, it alters the channel kinetics to produce a single, unique open lifetime. ahajournals.org

Investigations in freshly-isolated smooth muscle cells from the rat portal vein have further elucidated the compound's broad-spectrum activity. biologists.com In this system, NPPB inhibits not only calcium-sensitive chloride currents (ICl(Ca)) but also affects potassium channels by inhibiting agonist-evoked large-conductance Ca2+-activated potassium currents (IBK(Ca)) and abolishing spontaneous transient outward currents (STOCs). biologists.com Furthermore, NPPB was observed to inhibit voltage-sensitive calcium currents and simultaneously stimulate a glibenclamide-sensitive potassium current. biologists.com These findings suggest that some of its effects may be linked to an inhibitory action on intracellular calcium stores. biologists.com

However, the potency and specificity of NPPB can be system-dependent. In studies on the T84 colonic cell line, NPPB acted as a relatively weak Cl- channel blocker. researchgate.net At concentrations effective in blocking transport, it was also found to reduce endogenous ATP levels, suggesting that it may impair active transport processes by affecting cellular energy metabolism. researchgate.net

The following table summarizes the observed modulatory effects of this compound on various ion channels.

| Ion Channel/Current | Cell/Tissue Type | Observed Effect | Reference |

| Calcium-dependent Cl- Channel | Airway Epithelium | Modifies voltage-dependent gating; alters open state kinetics. | ahajournals.org |

| Ca2+-sensitive Cl- Current (ICl(Ca)) | Rat Portal Vein Smooth Muscle | Inhibition of currents evoked by caffeine (B1668208) and noradrenaline. | biologists.com |

| Large-conductance Ca2+-activated K+ Current (IBK(Ca)) | Rat Portal Vein Smooth Muscle | Inhibition of agonist-evoked currents. | biologists.com |

| Spontaneous Transient Outward Currents (STOCs) | Rat Portal Vein Smooth Muscle | Abolished. | biologists.com |

| Voltage-sensitive Ca2+ Currents | Rat Portal Vein Smooth Muscle | Inhibited. | biologists.com |

| Glibenclamide-sensitive K+ Current | Rat Portal Vein Smooth Muscle | Stimulated. | biologists.com |

| VIP-stimulated Cl- Channels | T84 Colonic Cell Line | Weak inhibition of uptake and efflux. | researchgate.net |

Cellular and Subcellular Responses Elicited by this compound

Regulation of Cell Volume and Migration Dynamics

The modulation of ion channels by this compound directly translates into significant effects on fundamental cellular processes such as volume regulation and migration.

Cell Volume Regulation: Cells must maintain a constant volume to ensure proper function and survival, a process known as volume regulation. In response to swelling caused by hypotonic conditions, cells initiate a process called regulatory volume decrease (RVD), which involves the efflux of ions and organic osmolytes, followed by water. nih.gov The function of chloride channels is crucial in this response. Research on murine thymocytes has shown that NPPB can interfere with this process. Specifically, the swelling-induced efflux of the antioxidant glutathione (B108866) (GSH) from thymocytes was significantly reduced by treatment with NPPB, indicating its role in blocking the volume-sensitive anion channels responsible for this release.

Cell Migration Dynamics: Cell migration is a critical process involved in development, immune response, and disease states like cancer metastasis. The involvement of chloride channels in cell migration is an area of active investigation. nih.gov Studies have demonstrated that NPPB can inhibit the migration of various cell types. In human ovarian cancer cells (SKOV-3), NPPB significantly inhibited serum-induced cell migration without affecting cell viability. nih.gov Similarly, in lens epithelial cells (LECs), a cell type involved in the development of posterior capsule opacification after cataract surgery, NPPB was shown to suppress both proliferation and migration. This inhibitory effect on migration highlights the importance of the targeted ion channels in the complex machinery of cell movement.

The table below summarizes the inhibitory effects of this compound on cell migration in different cell lines.

| Cell Type | Context | Effect on Migration | Reference |

| SKOV-3 | Human Ovarian Cancer | Significant inhibition of serum-induced migration. | nih.gov |

| Lens Epithelial Cells (LECs) | Posterior Capsule Opacification Model | Inhibition of migration. |

Impact on Angiogenesis and Vascular Development

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process in both normal physiology and pathology. The compound this compound has been classified as an angiogenesis inhibitor based on its inclusion under this Medical Subject Heading (MeSH) term in scientific literature databases. nih.gov This classification suggests a potential role for the compound in modulating the processes of vascular development. However, detailed mechanistic studies focusing specifically on the direct impact of NPPB on endothelial cell proliferation, migration, and tube formation—key events in angiogenesis—are not extensively detailed in the primary research literature focused on its ion channel activity. Its established effects on cell migration and signaling pathways like AKT, which are crucial for angiogenesis, provide a basis for this classification.

Modulation of Specific Intracellular Signaling Pathways

The cellular responses elicited by this compound are mediated through its influence on several key intracellular signaling pathways. The compound's effects are not merely a consequence of ion flux changes but involve the direct or indirect modulation of protein kinases and stress response pathways.

PI3K/AKT Pathway: In human ovarian cancer cells (SKOV-3), the inhibitory effect of NPPB on cell migration has been linked to the inactivation of the serine/threonine kinase AKT1, a critical node in cell survival and migration signaling. nih.gov Western blot analysis revealed that NPPB treatment led to a time-dependent decrease in the phosphorylation of AKT1, while the phosphorylation of ERK1/2, another major signaling kinase, was unaffected. nih.gov This indicates a degree of specificity in its action against the AKT1 pathway in these cells.

Ca²⁺/CaMKII Signaling: In studies on lens epithelial cells (LECs), the inhibitory effects of NPPB on cell proliferation and migration were associated with the modulation of calcium signaling. Treatment with NPPB resulted in an increased intracellular Ca²⁺ level and a concurrent down-regulation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). This suggests that NPPB disrupts the normal Ca²⁺ homeostasis and downstream signaling necessary for LEC growth and motility.

Endoplasmic Reticulum (ER) Stress and Reactive Oxygen Species (ROS): Research in human lens epithelial cells has uncovered a mechanism whereby NPPB induces apoptosis through the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress. NPPB treatment was found to increase the expression of ER stress-associated proteins, including p-PERK, ATF6, JNK, and CHOP, as well as caspase-12. The study also showed that these effects were linked, as an inhibitor of ER stress also reduced the NPPB-induced production of ROS, suggesting a crosstalk between oxidative stress and ER stress pathways in mediating the compound's effects.

The following table outlines the key intracellular signaling pathways modulated by this compound.

| Signaling Pathway | Cell Type | Key Modulated Proteins/Events | Outcome | Reference |

| PI3K/AKT | SKOV-3 (Ovarian Cancer) | ↓ Phosphorylation of AKT1 | Inhibition of Cell Migration | nih.gov |

| Ca²⁺/CaMKII | Lens Epithelial Cells | ↑ Intracellular Ca²⁺, ↓ CaMKII expression | Inhibition of Proliferation and Migration | |

| ER Stress & ROS | Human Lens Epithelial Cells | ↑ ROS, ↑ p-PERK, ATF6, JNK, CHOP, Caspase-12 | Induction of Apoptosis |

Advanced Analytical and Computational Methodologies in 4 Nitro 2 3 Phenylpropylamino Benzoate Research

Spectroscopic and Chromatographic Characterization Techniques

The definitive identification and purity assessment of synthesized 4-Nitro-2-(3-phenylpropylamino)benzoate are accomplished through a combination of high-resolution spectroscopic and chromatographic methods.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise mass of the molecule, which in turn confirms its elemental composition. For this compound (C₁₆H₁₆N₂O₄), HRMS would verify the molecular weight and provide crucial evidence of successful synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of the molecule. ¹H NMR and ¹³C NMR are standard techniques used to map the carbon-hydrogen framework. nih.gov For this compound, specific chemical shifts and coupling patterns would be expected for the protons and carbons of the benzoate (B1203000) ring, the phenyl ring, and the propyl chain, confirming the connectivity and substitution pattern.

¹H NMR: Protons on the aromatic rings would appear in the downfield region (typically δ 6.5-8.5 ppm), with their splitting patterns revealing their relative positions. The protons of the propyl chain would appear in the more upfield region (typically δ 1.5-3.5 ppm).

¹³C NMR: The carbon spectrum would show distinct signals for the carboxyl carbon, the aromatic carbons (with those attached to the nitro and amino groups being significantly shifted), and the aliphatic carbons of the propyl chain. rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical chemical shifts for similar structural motifs found in related nitro- and aminobenzoate compounds.

| ¹H NMR Data | ¹³C NMR Data | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Aromatic-H (Benzoate Ring) | ~8.0 - 8.2 | m | C=O (Carboxylate) | ~165 |

| Aromatic-H (Phenyl Ring) | ~7.1 - 7.4 | m | C-NO₂ (Benzoate) | ~150 |

| NH | ~8.5 - 9.0 | t (triplet) | C-NH (Benzoate) | ~148 |

| CH₂ (Benzylic) | ~2.7 | t (triplet) | Aromatic Carbons | ~110 - 140 |

| CH₂ (Propyl) | ~2.0 | m (multiplet) | Aliphatic Carbons (Propyl) | ~25 - 45 |

| CH₂-NH | ~3.4 | q (quartet) |

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from any unreacted starting materials, byproducts, or impurities. sielc.com Reverse-phase HPLC (RP-HPLC) is a commonly employed method for compounds of this nature. In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity is determined by the peak area in the resulting chromatogram, and the identity can be confirmed by comparing its retention time to that of a known standard.

Table 2: Typical RP-HPLC Conditions for Analysis of Benzoate Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | C18 (Octadecylsilyl) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid or Phosphoric Acid) sielc.com |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Spectroscopy (at λmax of the nitroaromatic chromophore, e.g., ~254 nm and ~340 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Computational Chemistry and Molecular Modeling Applications

Computational methods provide powerful insights into the molecular properties and potential biological interactions of this compound, guiding experimental research.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For this compound, which is an analog of the known chloride channel blocker NPPB, docking studies could be used to predict its binding pose within the pore or regulatory site of an ion channel. ontosight.ai These studies calculate a "docking score," which estimates the binding affinity and helps identify key interactions like hydrogen bonds or hydrophobic contacts. researchgate.netnih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movement of atoms in the ligand-protein complex over time, providing a more dynamic picture of the interaction. This helps to assess the stability of the predicted binding pose and can reveal conformational changes in the protein upon ligand binding. nih.gov

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are employed to analyze the electronic structure and reactivity of a molecule. nih.govnih.gov For this compound, DFT calculations can determine:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic excitability and reactivity. researchgate.net

Electrostatic Potential Map: This map visualizes the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting non-covalent interactions with a biological target. The nitro group, for example, would be a region of strong negative potential.

Reactivity Indices: Parameters like electrophilicity and nucleophilicity can be calculated to predict the molecule's behavior in chemical reactions. nih.gov

In Vitro and Ex Vivo Pharmacological Assay Development

To investigate the biological activity of this compound, a variety of pharmacological assays are developed. Research on the closely related isomer, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), provides a strong basis for the types of assays that would be relevant. nih.govnih.gov

Electrophysiological Assays: Techniques like the patch-clamp method on isolated cells can be used to directly measure the effect of the compound on ion channel currents. nih.gov This allows for the characterization of its activity as a channel blocker or modulator.

Cell Viability and Cytotoxicity Assays: Assays such as the Cell Counting Kit-8 (CCK-8) or MTT assay are used to determine the effect of the compound on cell survival and proliferation in cell lines, such as human lens epithelial cells. nih.gov

Functional Cellular Assays: Depending on the hypothesized mechanism of action, specific assays can be developed. For instance, if the compound is suspected of inducing oxidative stress, intracellular Reactive Oxygen Species (ROS) levels can be measured using fluorescent probes. nih.gov Similarly, its effect on mitochondrial membrane potential can be assessed using dyes like JC-1 to investigate the involvement of apoptotic pathways. nih.gov

Ex Vivo Tissue Assays: The compound's effects can be studied on intact tissues. For example, its impact on smooth muscle contraction or relaxation can be measured in isolated tissue preparations, such as the rat portal vein, to understand its physiological effects at a tissue level. nih.gov

Table 3: Summary of Potential Pharmacological Assays for this compound

| Assay Type | Methodology | Purpose | Reference Model |

|---|---|---|---|

| Ion Channel Function | Whole-cell Patch Clamp | To measure direct inhibition or modulation of specific ion currents (e.g., Cl⁻, K⁺). nih.gov | Isolated cells (e.g., smooth muscle, epithelial cells) |

| Cell Viability | CCK-8 or MTT Assay | To determine the concentration-dependent effect on cell survival and proliferation. nih.gov | Human cell lines (e.g., HLECs, MKN 28) nih.govresearchgate.net |

| Apoptosis Induction | JC-1 Staining / Western Blot | To measure changes in mitochondrial membrane potential and expression of apoptotic proteins (e.g., Bcl-2, Caspase-3). nih.gov | Human cell lines |

| Oxidative Stress | ROS-sensitive fluorescent probes | To quantify the generation of intracellular Reactive Oxygen Species. nih.gov | Human cell lines |

| Tissue Function | Isolated Tissue Bath | To assess effects on contractility or other physiological responses in ex vivo tissue preparations. nih.gov | Rat portal vein, other smooth muscle tissues |

Electrophysiological Recordings for Ion Channel Characterization

Electrophysiology, particularly the patch-clamp technique, is the gold standard for studying the effects of compounds on ion channels. nih.gov This method provides direct, real-time measurement of ion flow across a cell membrane, allowing for a detailed characterization of how a substance like this compound modulates channel function. While specific research on the 4-nitro isomer is limited, the approaches used are analogous to those employed for the closely related and well-studied chloride channel blocker, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB). nih.gov

When characterizing a potential ion channel modulator, several key parameters are investigated using voltage-clamp and current-clamp recordings:

Channel Blockade: Experiments are designed to determine if the compound physically occludes the channel pore, thereby preventing ion passage. This is often observed as a reduction in the amplitude of the ionic current.

Gating Modification: The compound's effect on the channel's gating kinetics—the transitions between open, closed, and inactivated states—is assessed. For instance, a compound might alter the voltage-dependence of activation, causing the channel to open at more negative or positive membrane potentials. nih.gov

Open Probability: Analysis of single-channel recordings can reveal changes in the channel's open probability (Po), which is the fraction of time the channel spends in the open state. A blocker would be expected to decrease Po. nih.gov

These investigations provide a quantitative description of the compound's potency (e.g., IC₅₀ value) and mechanism of interaction with its target ion channel.

Table 1: Key Electrophysiological Parameters for Ion Channel Characterization

| Parameter | Description | Technique | Typical Measurement |

| Current Amplitude | The magnitude of ion flow through the channels. | Whole-Cell Voltage Clamp | Reduction in peak current indicates inhibition. |

| Current-Voltage (I-V) Relationship | A plot of current amplitude versus membrane potential. | Voltage Clamp Ramp/Step Protocols | Changes in the shape or slope can indicate altered channel conductance or gating. |

| Gating Kinetics | The time course of channel activation, deactivation, and inactivation. | Voltage Clamp Step Protocols | Altered time constants (τ) for channel state transitions. |

| Open Probability (Po) | The likelihood of a single channel being in the open, conductive state. | Single-Channel Patch Clamp | A decrease in Po is characteristic of channel blockers or allosteric inhibitors. |

| Single-Channel Conductance (γ) | The rate of ion flow through a single open channel. | Single-Channel Patch Clamp | Typically unaffected by blockers that don't plug the pore itself. |

Biochemical Assays for Enzyme Inhibition and Receptor Binding

While the primary targets of compounds like this compound appear to be ion channels, biochemical assays are crucial for exploring potential off-target effects, such as enzyme inhibition or receptor binding. ontosight.ainih.gov These assays are performed in cell-free systems and are designed to measure the direct interaction between a compound and a purified protein target.

Enzyme Inhibition Assays: To assess whether this compound inhibits a particular enzyme, researchers would measure the rate of an enzymatic reaction in the presence and absence of the compound. mdpi.com By varying the concentrations of the substrate and the inhibitor, the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive) can be determined. nih.gov For example, if the compound were tested against an enzyme like neuropathy-target esterase, its ability to prevent the hydrolysis of a specific substrate would be quantified. nih.gov

Receptor Binding Assays: Radioligand binding assays are a common method to determine if a compound binds to a specific receptor. This technique involves using a radiolabeled ligand known to bind the target receptor. The assay measures the ability of the test compound (in this case, this compound) to displace the radioligand from the receptor. A successful displacement indicates that the test compound binds to the same site or an allosterically coupled site on the receptor. This method provides data on binding affinity (Kᵢ) and specificity.

Cell-Based Functional Assays for Phenotypic Screening

Cell-based assays bridge the gap between molecular-level interactions and physiological outcomes, providing a more biologically relevant context for evaluating a compound's effect. nuvisan.com For a compound targeting ion channels, these assays measure downstream cellular processes that are dependent on proper ion flux, providing a phenotypic readout of channel modulation.

Given that related compounds are known to block chloride channels, functional assays for this compound would likely focus on chloride-dependent cellular functions. ontosight.ainih.gov For example, research on the related compound NPPB has used human lens epithelial cells to demonstrate an induction of apoptosis, a complex cellular process involving reactive oxygen species and endoplasmic reticulum stress, which are linked to ion channel activity. nih.gov

Table 2: Examples of Cell-Based Assays for Chloride Channel Modulators

| Assay Type | Cellular Process Measured | Phenotypic Readout | Example Application |

| Cell Viability/Proliferation | Overall cell health and division rate. | Changes in metabolic activity (e.g., MTT assay) or cell count. | Screening for compounds that selectively inhibit the growth of cancer cells dependent on specific Cl⁻ channels. |

| Apoptosis Assay | Programmed cell death. | Caspase activation, DNA fragmentation (TUNEL assay), mitochondrial membrane potential (JC-1 assay). | Investigating the role of Cl⁻ channels in regulating apoptosis. nih.gov |

| Cell Volume Regulation | Osmotic balance and volume control. | Changes in cell size measured by light scattering or imaging. | Assessing the inhibition of regulatory volume decrease, a Cl⁻-dependent process. |

| Transepithelial Transport | Ion and fluid movement across an epithelial cell layer. | Measurement of short-circuit current in an Ussing chamber. | Determining the effect of a compound on epithelial fluid secretion (e.g., in airway or intestinal models). |

| Calcium Signaling | Changes in intracellular calcium concentration. | Fluorescence measurement using calcium-sensitive dyes. | Investigating the interplay between chloride channels and calcium signaling pathways. nih.gov |

Applications in Chemical Biology as a Molecular Tool and Probe

A chemical probe is a selective small molecule that can be used to interrogate the function of its protein target in cellular or in vivo systems. nih.gov Due to its activity as an ion channel modulator, this compound has potential applications as a chemical probe to explore the physiology and pathology of its target channels. ontosight.airesearchgate.net

By selectively blocking a specific channel, the compound can be used to elucidate the role of that channel in complex biological processes. For example, applying the compound to a neuronal culture could help determine the contribution of a particular chloride channel to synaptic transmission or excitability.

Furthermore, the chemical structure of this compound can serve as a scaffold for the development of more sophisticated molecular tools. For instance, a photoaffinity analog of the related compound NPPB has been synthesized. nih.gov Such analogs contain a photoreactive group that, upon exposure to UV light, forms a covalent bond with the target protein. This allows for the permanent labeling and subsequent identification of the channel's subunits or associated proteins, providing invaluable structural information. nih.gov The use of such probes is a powerful strategy to validate a compound's molecular target and map its binding site. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Nitro-2-(3-phenylpropylamino)benzoate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Begin with nitro-substituted benzoic acid derivatives as precursors (e.g., 4-nitrobenzoic acid) and employ coupling reactions with 3-phenylpropylamine. Optimization can utilize factorial design (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters affecting yield. Use orthogonal experimental designs to reduce the number of trials while capturing interactions between variables . Monitor purity via HPLC and adjust purification techniques (e.g., recrystallization solvents) based on solubility data .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer : Perform 1H/13C NMR to verify the nitro group position and amine linkage. Compare IR spectra with NIST reference data to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity, integrate chromatographic peaks (HPLC/GC) and cross-reference with standards. Note discrepancies in melting points (mp) if impurities persist .

Q. What key physicochemical properties (e.g., solubility, stability) are critical for handling and storage?

- Methodological Answer : Determine solubility in polar (DMSO, ethanol) and nonpolar solvents (hexane) via gravimetric analysis. Assess thermal stability using differential scanning calorimetry (DSC) and hygroscopicity under controlled humidity. Store in amber vials at -20°C if nitro groups are light-sensitive. Stability studies under varying pH (1–13) can guide buffer selection for biological assays .

Advanced Research Questions

Q. How can factorial design resolve contradictions between predicted and observed reactivity in synthesis?

- Methodological Answer : When computational models (e.g., DFT) fail to align with experimental yields, apply response surface methodology (RSM) to explore non-linear variable interactions. For example, catalyst loading and reaction time may exhibit synergistic effects not captured in theoretical models. Validate findings with kinetic studies (e.g., in situ FTIR) to monitor intermediate formation .

Q. What in silico methods predict the compound’s biological interactions or toxicity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinases) and assess binding affinity. Combine with QSAR models to predict toxicity profiles (e.g., hepatotoxicity via ADMET predictors). Validate predictions with in vitro assays (e.g., cell viability IC50) and refine models using experimental discrepancies .

Q. How do orthogonal designs enhance optimization of multi-step synthesis protocols?

- Methodological Answer : Apply Taguchi orthogonal arrays to isolate critical factors in each step (e.g., nitration, amidation). For example, optimize nitration temperature separately from amidation pH. Use regression analysis to model cumulative yield and identify bottleneck steps. Couple with membrane separation technologies (e.g., nanofiltration) to improve intermediate purity .

Q. What advanced techniques elucidate structural dynamics under reactive conditions?

- Methodological Answer : Employ in situ Raman spectroscopy to track nitro group reduction in real time. For solid-state dynamics, use synchrotron X-ray diffraction under varying temperatures. Pair with molecular dynamics (MD) simulations to correlate structural changes with reactivity trends .

Q. How can AI-driven platforms like COMSOL accelerate process scale-up?

- Methodological Answer : Integrate reaction kinetics data into COMSOL Multiphysics to simulate reactor scalability (e.g., heat transfer in batch vs. continuous flow). Train machine learning models on historical data to predict optimal mixing rates or catalyst lifetimes. Validate simulations with pilot-scale experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.